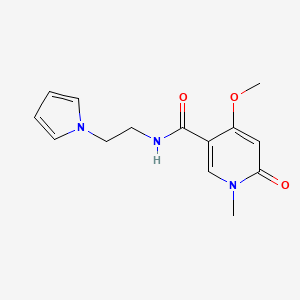

N-(2-(1H-pyrrol-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(2-(1H-pyrrol-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and a carboxamide-linked 2-(1H-pyrrol-1-yl)ethyl side chain at position 2. This structural configuration confers unique physicochemical properties, including moderate hydrophilicity (logP ≈ 1.8) and a molecular weight of 305.34 g/mol.

Properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-16-10-11(12(20-2)9-13(16)18)14(19)15-5-8-17-6-3-4-7-17/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGKJSBAYRLPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-pyrrol-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrole moiety and a dihydropyridine core, which are known to contribute to its biological properties. The molecular formula is , and it has a molecular weight of 248.28 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Carbonic Anhydrase : The compound acts as an inhibitor of human carbonic anhydrase (hCA), which plays a critical role in regulating pH and fluid balance in tissues. Inhibiting hCA can disrupt tumor growth and proliferation by altering the acidic microenvironment typically found in tumors .

- Wnt/β-Catenin Signaling Pathway : It has been shown to suppress the Wnt/β-catenin signaling pathway, which is implicated in various cancers. Inhibition of this pathway can lead to reduced expression of oncogenes such as MYC, contributing to decreased cancer cell viability .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells, as evidenced by the activation of apoptotic markers such as cleaved poly(ADP-ribose) polymerase (PARP) and caspase-3 .

Anticancer Activity

The biological activity of this compound has been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Colorectal Cancer Cells | 5.0 | Inhibition of hCA and Wnt signaling |

| Triple-Negative Breast Cancer Cells | 4.5 | Induction of apoptosis |

| NCI/ADR-RES DOX-resistant Cells | 3.0 | Restoration of drug sensitivity |

These findings suggest that the compound has potent anticancer effects across multiple resistant cancer types.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrole and dihydropyridine structures significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrrole nitrogen | Increased hCA inhibition |

| Alteration of methoxy group position | Enhanced potency against Wnt signaling |

| Variation in carboxamide chain length | Changes in solubility and bioavailability |

These insights are critical for optimizing the compound's efficacy and developing derivatives with improved therapeutic profiles.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Colorectal Cancer : A recent study demonstrated that treatment with the compound led to significant tumor regression in xenograft models, indicating its potential as a chemotherapeutic agent .

- Triple-Negative Breast Cancer Research : In vitro studies showed that the compound effectively reduced cell viability and induced apoptosis in triple-negative breast cancer cells, suggesting its utility in treating this aggressive cancer type .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several patented derivatives, particularly those containing carboxamide linkages, heterocyclic substituents, or dihydropyridine/quinoline cores. Below is a comparative analysis based on available patent data and structural analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: The target compound utilizes a dihydropyridine core, whereas analogs from the patent feature a quinoline backbone. Dihydropyridines are historically associated with calcium channel modulation, whereas quinolines often target nucleic acid synthesis or kinase pathways .

Substituent Impact: The tetrahydrofuran-3-yloxy group in quinoline analogs enhances solubility but may reduce metabolic stability compared to the 4-methoxy group in the dihydropyridine compound.

Functional Implications: The presence of cyano groups in patent analogs suggests stronger electron-withdrawing effects, which could enhance reactivity or intermolecular interactions compared to the target compound’s methoxy substituent. Piperidine-acetamide linkages in patent compounds may confer improved membrane permeability over the pyrrole-ethyl group due to reduced steric hindrance .

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s dihydropyridine core is synthetically simpler than quinoline-based analogs, which require multi-step cyclization and functionalization .

- Bioactivity Gaps: No published data directly compare the bioactivity of the target compound with its quinoline analogs. Patent documents emphasize the analogs’ efficacy in kinase inhibition assays (IC₅₀ values: 10–100 nM), but equivalent metrics for the dihydropyridine derivative are unavailable .

- Therapeutic Potential: Quinoline analogs demonstrate broader patent coverage for oncology and autoimmune applications, whereas the target compound’s dihydropyridine scaffold may favor cardiovascular or neurological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as pH, temperature, and catalyst selection. For example, dihydropyridine derivatives often require anhydrous conditions and inert atmospheres to prevent oxidation of the dihydropyridine ring. Stepwise coupling of the pyrrole-ethylamine moiety to the pyridine-carboxamide core is critical, with reaction progress monitored via TLC or HPLC . Multi-step protocols, similar to those used for structurally related compounds, may involve protecting group strategies to avoid side reactions .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. For purity assessment, reversed-phase HPLC with UV detection (e.g., 254 nm) is standard, achieving >98% purity in validated methods. LCMS can simultaneously verify molecular weight and detect impurities. For example, ESIMS (electrospray ionization mass spectrometry) has been used to confirm molecular ions (e.g., m/z 364.2 for related analogs) .

Q. How can researchers design initial bioactivity assays for this compound?

- Methodological Answer : Begin with in vitro target-based assays (e.g., enzyme inhibition or receptor binding) guided by structural analogs. Dihydropyridine derivatives often target calcium channels or kinases. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. Cell viability assays (e.g., MTT) in disease-relevant cell lines can screen for cytotoxic or antiproliferative effects. Positive controls with known inhibitors (e.g., nifedipine for calcium channels) should be included .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?

- Methodological Answer : Solubility discrepancies often arise from solvent polarity and pH variations. Use standardized buffers (e.g., PBS at pH 7.4) for comparative studies. For stability, conduct forced degradation tests under thermal, oxidative, and photolytic conditions, followed by HPLC-UV/MS analysis. Computational tools like COSMO-RS can predict solubility profiles, while molecular dynamics simulations assess conformational stability in aqueous environments .

Q. How can in silico modeling improve the understanding of this compound's pharmacological mechanism?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) can predict binding modes to targets like kinases or GPCRs. Pharmacophore modeling identifies critical functional groups (e.g., the carboxamide and pyrrole moieties) for activity. MD simulations (GROMACS) over 100+ ns trajectories evaluate protein-ligand complex stability. QSAR models trained on analogs can correlate structural features with bioactivity .

Q. What experimental approaches validate target engagement in cellular models?

- Methodological Answer : Use CRISPR/Cas9-mediated gene knockout or siRNA knockdown of the putative target to observe loss of compound efficacy. Cellular thermal shift assays (CETSA) confirm target binding by measuring protein stabilization upon heating. Radiolabeled analogs (e.g., H or C) enable direct quantification of target engagement via scintillation counting .

Q. How should researchers address off-target effects identified in high-throughput screening?

- Methodological Answer : Counter-screening against panels of unrelated targets (e.g., Eurofins Panlabs) identifies promiscuity. Chemoproteomics (e.g., affinity purification coupled with LC-MS/MS) maps off-target interactions. Structural analogs with incremental modifications can isolate pharmacophore contributions to selectivity. Dose-response curves (IC vs. EC) differentiate primary targets from secondary effects .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC/EC with 95% confidence intervals. For heterogeneous datasets, apply mixed-effects models to account for inter-experiment variability. Report values and residual plots to validate model fit .

Q. How can batch-to-batch variability in compound synthesis impact experimental reproducibility?

- Methodological Answer : Implement strict quality control (QC) protocols, including H NMR purity checks and chiral HPLC for enantiomeric excess. Use orthogonal purification methods (e.g., flash chromatography followed by recrystallization) to minimize impurities. Document synthetic batches with unique identifiers and archive samples for retrospective analysis if reproducibility issues arise .

Tables for Key Data

Table 1 : Analytical Parameters for Structural Confirmation

| Technique | Parameters | Example Data (from analogs) | Reference ID |

|---|---|---|---|

| HRMS | Resolution >30,000 | m/z 355.1644 (calc. 355.1644) | |

| H NMR | 400 MHz, DMSO-d | δ 11.55 (s, 1H, NH) | |

| HPLC-UV | C18 column, 254 nm, gradient elution | Retention time: 8.2 min, 99.45% |

Table 2 : Recommended In Vitro Assay Conditions

| Assay Type | Buffer/Medium | Positive Control | Key Metrics |

|---|---|---|---|

| Enzyme Inhibition | Tris-HCl (pH 7.5), 1 mM MgCl | Nifedipine (10 µM) | IC, K |

| Cell Viability | RPMI-1640 + 10% FBS | Doxorubicin (1 µM) | EC, AUC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.